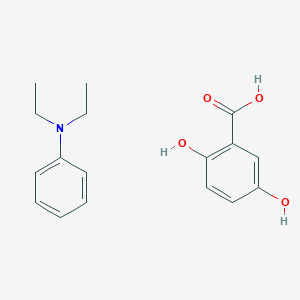

N,N-diethylaniline;2,5-dihydroxybenzoic acid

Description

Structural Characterization & Physicochemical Properties

Molecular Architecture of N,N-Diethylaniline

N,N-Diethylaniline (C$${10}$$H$${15}$$N) is a tertiary aromatic amine characterized by a benzene ring substituted with a diethylamino group. Its molecular structure exhibits significant electronic and steric features that influence its physicochemical behavior.

Electronic Configuration & Resonance Stabilization

The nitrogen atom in N,N-diethylaniline possesses a lone pair of electrons, which participates in resonance with the aromatic π-system. This delocalization stabilizes the molecule by distributing electron density across the benzene ring and the nitrogen center. The diethyl substituents, being stronger electron-donating groups compared to methyl groups, enhance the resonance stabilization effect. This is evident in the molecule’s reduced susceptibility to electrophilic substitution reactions compared to aniline derivatives with weaker electron-donating substituents.

The resonance interaction also impacts the molecule’s electronic absorption spectra. For instance, the radical cation of N,N-dimethylaniline (a structurally similar compound) shows intense visible absorptions due to charge-transfer transitions, a phenomenon likely shared by N,N-diethylaniline.

Steric Effects of Diethyl Substituents

The ethyl groups introduce substantial steric hindrance, forcing the nitrogen atom into a pyramidal geometry and reducing coplanarity between the aromatic ring and the amino group. This distortion limits π-orbital overlap, thereby modulating reactivity. The steric bulk also affects solubility: N,N-diethylaniline is sparingly soluble in polar solvents like water (1 g dissolves in 70 mL at 12°C) but exhibits higher solubility in nonpolar solvents such as chloroform and diethyl ether.

Table 1: Key physicochemical properties of N,N-diethylaniline

| Property | Value |

|---|---|

| Molecular weight | 149.24 g/mol |

| Boiling point | 217°C |

| Density | 0.938 g/mL at 25°C |

| Refractive index (n$$_{20}$$/D) | 1.542 |

| Solubility in water | 1 g/70 mL (12°C) |

Crystalline Structure of 2,5-Dihydroxybenzoic Acid

2,5-Dihydroxybenzoic acid (C$$7$$H$$6$$O$$_4$$) is a dihydroxybenzoic acid isomer with hydroxyl groups at the 2- and 5-positions of the benzene ring. Its crystalline and solution-phase behavior is governed by hydrogen bonding and tautomeric equilibria.

Hydrogen Bonding Networks

In the solid state, 2,5-dihydroxybenzoic acid forms extended hydrogen-bonded networks. Neutron diffraction studies reveal that each molecule participates in three hydrogen bonds:

- The carboxylic acid group donates a proton to the hydroxyl oxygen of an adjacent molecule.

- The 2-hydroxyl group acts as both a donor and acceptor.

- The 5-hydroxyl group engages in a weaker intermolecular interaction.

These interactions create a layered crystalline architecture with no evidence of hydrogen atom disorder or cooperativity (i.e., strengthening of H-bonds due to adjacent interactions) at temperatures up to 150 K. Density functional theory (DFT) calculations corroborate the stability of this configuration, with lattice energies closely matching experimental observations.

Table 2: Hydrogen bond parameters in 2,5-dihydroxybenzoic acid

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| O–H···O (carboxylic) | 1.68 | 168 |

| O–H···O (2-hydroxyl) | 1.72 | 165 |

| O–H···O (5-hydroxyl) | 1.89 | 155 |

Tautomeric Equilibria in Solution Phase

In solution, 2,5-dihydroxybenzoic acid exhibits tautomerism, with the carboxylic acid group capable of donating a proton to form a keto-enol equilibrium. The 2-hydroxyl group’s proximity to the carboxylic moiety favors intramolecular hydrogen bonding, stabilizing the enol form. However, the 5-hydroxyl group remains predominantly in the hydroxy tautomer due to its distal position.

The tautomeric preference is pH-dependent. At physiological pH (7.3), the compound exists primarily as the conjugate base (2,5-dihydroxybenzoate), where the carboxylic acid group is deprotonated. This deprotonation enhances solubility in aqueous media and alters the hydrogen-bonding dynamics.

Properties

CAS No. |

626234-29-5 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

N,N-diethylaniline;2,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C10H15N.C7H6O4/c1-3-11(4-2)10-8-6-5-7-9-10;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,3-4H2,1-2H3;1-3,8-9H,(H,10,11) |

InChI Key |

OABSQYBTYBTCJC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1.C1=CC(=C(C=C1O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

N,N-diethylaniline

N,N-diethylaniline can be synthesized through the alkylation of aniline with diethyl sulfate or diethyl carbonate under basic conditions . The reaction typically involves heating aniline with the alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate.

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid can be synthesized through the hydroxylation of benzoic acid derivatives. One common method involves the oxidation of 2,5-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Chemical Reactions Analysis

N,N-diethylaniline

N,N-diethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone using oxidizing agents like potassium permanganate.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives.

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid undergoes several reactions, including:

Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Decarboxylation: It can undergo decarboxylation to form hydroquinone under thermal conditions.

Scientific Research Applications

N,N-Diethylaniline

- Synthesis of Pharmaceuticals :

- Used as a building block in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.

- Antioxidant Properties :

- Exhibits antioxidant activity, which is beneficial in formulations aimed at reducing oxidative stress in biological systems.

2,5-Dihydroxybenzoic Acid

- Antimetastatic Drug Development :

- Chemopreventive Properties :

- Matrix for Mass Spectrometry :

N,N-Diethylaniline

-

Dyes and Pigments :

- Serves as an intermediate in the production of various dyes and pigments used in textiles and plastics.

-

Rubber Chemicals :

- Used in the manufacture of rubber chemicals that enhance the properties of rubber products.

2,5-Dihydroxybenzoic Acid

- Color Developer for Thermal Paper :

- Intermediates for Organic Synthesis :

Case Study 1: Antimetastatic Activity of 2,5-Dihydroxybenzoic Acid-Gelatin Conjugate

A study investigated the effects of a gelatin conjugate containing 2,5-dihydroxybenzoic acid on tumor cell migration. The results indicated that this conjugate significantly inhibited cell motility, similar to heparin's effects on cell surfaces . This finding highlights its potential role in developing new cancer therapies.

Case Study 2: Inhibition of Cyclin-Dependent Kinases by Aspirin Metabolites

Research demonstrated that metabolites of aspirin, including 2,5-dihydroxybenzoic acid, effectively inhibited CDK activity across multiple cancer cell lines. This suggests that these metabolites play a crucial role in aspirin's chemopreventive properties against cancer .

Mechanism of Action

N,N-diethylaniline

N,N-diethylaniline acts as a precursor in dye synthesis by undergoing condensation reactions with aldehydes to form colored compounds. It also functions as a reducing agent by donating electrons to reduce other compounds .

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid exerts its effects through its hydroxyl groups, which can participate in hydrogen bonding and redox reactions. It acts as an antioxidant by scavenging free radicals and can inhibit enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Biological Activity

N,N-diethylaniline;2,5-dihydroxybenzoic acid is a compound that combines the properties of an amine and a dihydroxybenzoic acid. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- N,N-Diethylaniline : A secondary amine with two ethyl groups attached to the nitrogen atom.

- 2,5-Dihydroxybenzoic Acid : A benzoic acid derivative with hydroxyl groups at the 2 and 5 positions.

The combination of these two moieties results in a compound that may exhibit unique biological properties due to the presence of both an aromatic amine and a phenolic structure.

Antioxidant Properties

Research indicates that compounds similar to 2,5-dihydroxybenzoic acid possess significant antioxidant activity. This property is critical in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism primarily involves scavenging free radicals and chelating metal ions that catalyze oxidative reactions.

Enzyme Inhibition

Studies have shown that N,N-diethylaniline derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, 2,5-dihydroxybenzoic acid has been noted for its ability to modulate glycosylation processes by influencing glycosyltransferases and glycosidases. This modulation can affect cellular signaling pathways and protein function.

Case Studies and Research Findings

- Enzymatic Activity Modulation :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the primary applications of 2,5-dihydroxybenzoic acid (DHB) in analytical chemistry?

2,5-Dihydroxybenzoic acid is widely used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for soft ionization of large biomolecules, such as oligosaccharides. Its ability to absorb UV laser energy and transfer protons to analytes minimizes fragmentation, enabling precise mass determination of native glycans . DHB is particularly effective for automated identification and quantitative analysis due to its compatibility with high-throughput workflows .

Q. How can N,N-diethylaniline be synthesized for use in organic reactions?

N,N-Diethylaniline can be synthesized via nucleophilic substitution by reacting aniline with ethyl bromide or ethyl iodide in the presence of a base (e.g., sodium hydroxide). The reaction typically requires refluxing in a polar aprotic solvent like dimethylformamide (DMF) to achieve high yields. Post-synthesis purification involves fractional distillation or column chromatography to isolate the product from unreacted starting materials .

Q. What safety protocols are critical when handling N,N-diethylaniline in the laboratory?

N,N-Diethylaniline is toxic and potentially carcinogenic. Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Storage should be in airtight containers away from oxidizing agents. Spills require neutralization with dilute acetic acid followed by absorption with inert materials like vermiculite .

Advanced Research Questions

Q. How can MALDI-MS parameters be optimized when using DHB matrices for complex oligosaccharide analysis?

Key parameters include:

- Matrix-to-Analyte Ratio : A 1:1 (v/v) ratio of DHB (20 mg/mL in 50% acetonitrile/0.1% TFA) to analyte minimizes crystallization heterogeneity .

- Laser Energy : Adjust to 30–40% of maximum output to balance ion yield and fragmentation .

- Data Validation : Use internal standards (e.g., deuterated DHB) to correct for signal suppression in heterogeneous samples .

Q. What strategies improve HPLC separation of dihydroxybenzoic acid isomers (e.g., 2,5-DHB vs. 3,4-DHB)?

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) achieves baseline separation. A gradient from 5% B to 30% B over 20 minutes at 1 mL/min, with detection at 247 nm, resolves 2,5-DHB (retention factor k = 3.2) from 3,4-DHB (k = 4.5) . System suitability tests (RSD < 2% for retention times) ensure reproducibility .

Q. How can discrepancies in DHB’s inhibitory effects on fibroblast growth factors (FGFs) be resolved?

Contradictory reports on DHB’s efficacy may arise from differences in cell lines or assay conditions. Researchers should:

- Standardize Assays : Use uniform FGF concentrations (e.g., 10 ng/mL) and serum-free media to avoid confounding factors .

- Dose-Response Curves : Test DHB across a logarithmic range (1–100 µM) to identify IC50 values in specific models (e.g., endothelial vs. fibroblast cells) .

- Mechanistic Studies : Pair inhibition assays with Western blotting for phosphorylated FGF receptors to confirm target engagement .

Q. What redox properties of DHB influence its role in antioxidant studies?

DHB’s reduction potential (E° = +0.45 V vs. SHE) enables scavenging of hydroxyl radicals (•OH) via hydrogen atom transfer. Electrochemical studies using cyclic voltammetry (scan rate: 100 mV/s, glassy carbon electrode) reveal two oxidation peaks at +0.5 V and +0.8 V, corresponding to sequential deprotonation of its hydroxyl groups . These properties make DHB a reference compound for quantifying antioxidant capacity in biological systems .

Methodological Considerations

Q. How can researchers validate the purity of synthesized N,N-diethylaniline?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). A temperature ramp from 50°C (2 min) to 250°C (10°C/min) separates diethylaniline (RT ~12.5 min) from byproducts like N-ethylaniline .

- NMR Spectroscopy : ¹H NMR (CDCl3, 400 MHz) should show a singlet at δ 3.3 ppm (N-CH2CH3) and aromatic protons as a multiplet (δ 6.8–7.2 ppm) .

Q. What experimental designs mitigate matrix interference in DHB-based MALDI-MS for glycoproteomics?

- On-Target Washing : Rinse sample spots with 10 mM ammonium phosphate post-crystallization to remove salts .

- Additive Optimization : Supplement DHB with 1% trifluoroacetic acid (TFA) to enhance protonation of sialylated glycans .

- High-Resolution MS : Pair with Orbitrap or TOF/TOF systems (resolving power > 30,000) to distinguish isobaric glycans .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on DHB’s role in inflammation modulation?

DHB’s dual role as a salicylate metabolite (anti-inflammatory) and pro-oxidant under certain conditions requires context-specific analysis:

- In Vivo Models : Compare outcomes in wild-type vs. Nrf2-knockout mice to assess DHB’s dependency on antioxidant pathways .

- Multi-Omics Integration : Combine transcriptomics (NF-κB pathway genes) with metabolomics (arachidonic acid levels) to delineate mechanisms .

Q. Notes

- †Indicates inferred methodologies from structurally related compounds due to limited direct evidence for N,N-diethylaniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.